molecular formula C8H8F8O2 B011438 3-(1h,1h,5h-Octafluoropentyloxy)-1,2-epoxypropane CAS No. 19932-27-5

3-(1h,1h,5h-Octafluoropentyloxy)-1,2-epoxypropane

Cat. No. B011438
CAS RN: 19932-27-5
M. Wt: 288.13 g/mol
InChI Key: NABHRPSATHTFNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of epoxypropane derivatives involves strategic chemical reactions aiming for high yield and purity. One study highlights a one-step synthesis method for an epoxypropane derivative, utilizing α-naphthol and epichlorohydrin under alkaline conditions with phase transfer catalysts. This method emphasizes moderate reaction conditions and simple operation, achieving an 83% product yield and 98% purity (Zha Xiao-lin, 2005).

Molecular Structure Analysis

Investigations into the molecular structure of epoxypropane derivatives include ab initio and density functional quantum chemistry calculations. For instance, the study of gas-phase homodimers of 3-fluoro-1,2-epoxypropane and its difluoro variant reveals distinct bonding motifs and intermolecular interactions, which are critical for understanding the compound's stability and reactivity (M. Marshall & H. Leung, 2023).

Chemical Reactions and Properties

Chemical reactions involving 1,2-epoxypropane derivatives are diverse, including addition reactions that lead to the formation of various functionalized compounds. For example, the reaction of 1-chloro-2,3-epoxypropane with triazole-thiones demonstrates the versatility of epoxypropane in synthesizing heterocyclic compounds (B. V. Trzhtsinskaya et al., 1987).

Scientific Research Applications

Epoxy Compound Applications in Materials Science

Epoxy resins, such as those derived from epoxide compounds, are crucial in developing high-performance materials for various applications. These materials are known for their excellent mechanical properties, adhesive strength, and resistance to chemicals and heat. For instance, epoxy polymers and their composites have been extensively reviewed for their potential as anticorrosive coatings for carbon steel in marine environments, suggesting a significant area of application for similar compounds in protective coatings and civil engineering (Hsissou, 2021).

Environmental ApplicationsEpoxy compounds are also explored for environmental applications, such as in the decomposition of air toxics using cold plasma reactors. Research into the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor indicates the potential of epoxy-related compounds in environmental remediation technologies (Hsieh et al., 2011). This suggests that similar strategies could be investigated for the decomposition or transformation of other hazardous substances, potentially including “3-(1h,1h,5h-Octafluoropentyloxy)-1,2-epoxypropane.”

Biomedical Applications

Epoxy compounds have also found applications in the biomedical field, particularly in drug delivery systems and medical implants. The controlled properties of polyhydroxyalkanoates (PHAs), for instance, have been studied for their use in medical applications such as surgical sutures and drug delivery systems, demonstrating the versatility of epoxy-related compounds in creating biocompatible and biodegradable materials (Grigore et al., 2019).

Safety And Hazards


  • GHS Classification : Non-water-soluble, hazardous (Category 4-2)

  • Storage Conditions : Store at room temperature

  • Safety Precautions : Handle with care, follow standard laboratory safety protocols


Future Directions

Research on 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane should focus on:



  • Elucidating its reactivity and potential applications

  • Investigating its stability under various conditions

  • Exploring novel synthetic routes


properties

IUPAC Name

2-(2,2,3,3,4,4,5,5-octafluoropentoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F8O2/c9-5(10)7(13,14)8(15,16)6(11,12)3-17-1-4-2-18-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABHRPSATHTFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379732
Record name 2-{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1h,1h,5h-Octafluoropentyloxy)-1,2-epoxypropane

CAS RN

19932-27-5
Record name 2-{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19932-27-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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